- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 (PRMT5) and their preparation, World Intellectual Property Organization, , ,
Cas no 947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol)

947614-94-0 structure
اسم المنتج:2-(2-bromo-5-chlorophenyl)ethan-1-ol
2-(2-bromo-5-chlorophenyl)ethan-1-ol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-bromo-5-chloroBenzeneethanol
- 2-(2-bromo-5-chlorophenyl)ethanol
- 2-Bromo-5-chloro-benzeneethanol
- HAKYKQWZRSPYAR-UHFFFAOYSA-N
- 2-(2-bromo-5-chloro-phenyl)ethanol
- 2-(2-bromo-5-chloro-phenyl)-ethanol
- 2-(2-bromo-5-chlorophenyl)ethan-1-ol
- 2-Bromo-5-chlorobenzeneethanol (ACI)
- DA-26799
- SY343575
- SCHEMBL3657647
- AKOS015503245
- E81791
- 947614-94-0
- CS-0142769
- EN300-1894700
- MFCD20485661
-
- نواة داخلي: 1S/C8H8BrClO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2
- مفتاح Inchi: HAKYKQWZRSPYAR-UHFFFAOYSA-N
- ابتسامات: BrC1C=CC(=CC=1CCO)Cl
حساب السمة
- نوعية دقيقة: 233.94471g/mol
- النظائر كتلة واحدة: 233.94471g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 2
- تعقيدات: 121
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 20.2
- إكسلوغ 3: 2.8
2-(2-bromo-5-chlorophenyl)ethan-1-ol الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1249750-5g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 98% | 5g |
$200 | 2024-06-05 | |
Enamine | EN300-1894700-0.05g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 0.05g |
$19.0 | 2023-09-18 | |
Enamine | EN300-1894700-0.25g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 0.25g |
$33.0 | 2023-09-18 | |
Enamine | EN300-1894700-0.1g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 0.1g |
$23.0 | 2023-09-18 | |
Enamine | EN300-1894700-2.5g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 2.5g |
$107.0 | 2023-09-18 | |
Aaron | AR01JMXC-10g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 10g |
$315.00 | 2025-02-11 | |
Aaron | AR01JMXC-25g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 25g |
$561.00 | 2025-02-11 | |
Enamine | EN300-1894700-10g |
2-(2-bromo-5-chlorophenyl)ethan-1-ol |
947614-94-0 | 95% | 10g |
$316.0 | 2023-09-18 | |
Aaron | AR01JMXC-1g |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 1g |
$55.00 | 2025-02-11 | |
Aaron | AR01JMXC-250mg |
2-Bromo-5-chloro-benzeneethanol |
947614-94-0 | 97% | 250mg |
$23.00 | 2025-02-11 |
2-(2-bromo-5-chlorophenyl)ethan-1-ol طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 15 min, cooled
1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C
1.3 Reagents: Methanol ; overnight, rt
1.2 Reagents: Boron trifluoride etherate ; 15 min; 1 h, 60 °C
1.3 Reagents: Methanol ; overnight, rt
المراجع
- Substitution-Controlled Selective Formation of Hexahydrobenz[e]isoindoles and 3-Benzazepines via In(OTf)3-Catalyzed Tandem AnnulationsOrganic Letters, 2018, 20(18), 5680-5683,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 2 h, 0 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Cyclic sulfonamide derivatives as monoamine reuptake inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C → rt; 3 h, rt; overnight, rt; rt → 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
المراجع
- Preparation of N-substituted triazolamines as inhibitors of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, 0 °C; 18 h, 0 °C → 25 °C
المراجع
- Preparation of substituted heterocyclic aryl-alkyl-aryl compounds as thrombin inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 4 h, 25 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
المراجع
- Preparation of spiro-sulfonamide derivatives as inhibitors of myeloid cell leukemia-1 (MCL-1) protein for the treatment of cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Preparation of phenylalanine 4-phenylpiperidinamide derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
المراجع
- Preparation of pyridopyrimidinyl compounds useful in the treatment of cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
المراجع
- Azolopyrimidine derivatives as selective inhibitors of protein arginine methyltransferase 5 and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 23 °C; 3 h, 23 °C
1.2 Reagents: Methanol , Water ; 0 °C
1.2 Reagents: Methanol , Water ; 0 °C
المراجع
- Boron insertion into alkyl ether bonds via zinc/nickel tandem catalysisScience (Washington, 2021, 372(6538), 175-182,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ; rt; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 0 °C
1.4 Reagents: Sodium thiosulfate Solvents: Water
المراجع
- Enantioselective Construction of Spiro Quaternary Carbon Stereocenters via Pd-Catalyzed Intramolecular α-ArylationOrganic Letters, 2020, 22(12), 4602-4607,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 8 h, 40 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
المراجع
- Preparation of nucleoside analogs as selective inhibitors of protein arginine methyltransferase 5 (PRMT5), World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 1.5 h, reflux
1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min
1.2 Reagents: Sodium sulfate Solvents: Water ; 10 min
المراجع
- Intramolecular Aerobic Ring Expansion of Cyclic Ketone: A Mild Method for the Synthesis of Medium-Sized Lactones and MacrolactonesAdvanced Synthesis & Catalysis, 2022, 364(13), 2152-2156,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; overnight, reflux; reflux → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
- Intramolecular Homolytic Substitution Enabled by Photoredox Catalysis: Sulfur, Phosphorus, and Silicon Heterocycle Synthesis from Aryl HalidesOrganic Letters, 2019, 21(13), 5295-5300,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt; 15 min, rt
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Boron trifluoride etherate ; 30 min, 25 - 35 °C; 1 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Preparation of 1-(2-amino-3-phenylpropanoyl)-4-phenylpiperidine derivatives as melanocortin-4 receptor modulators, World Intellectual Property Organization, , ,
2-(2-bromo-5-chlorophenyl)ethan-1-ol Raw materials
2-(2-bromo-5-chlorophenyl)ethan-1-ol Preparation Products
2-(2-bromo-5-chlorophenyl)ethan-1-ol الوثائق ذات الصلة
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
947614-94-0 (2-(2-bromo-5-chlorophenyl)ethan-1-ol) منتجات ذات صلة
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 124-83-4((1R,3S)-Camphoric Acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
الموردين الموصى بهم
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Hubei Cuiyuan Biotechnology Co.,Ltd
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Jinan Hanyu Chemical Co.,Ltd.
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Shanghai Xinsi New Materials Co., Ltd
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